molecular formula C20H18F4N4O B13405457 5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine CAS No. 909666-64-4

5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine

Cat. No.: B13405457
CAS No.: 909666-64-4
M. Wt: 406.4 g/mol
InChI Key: JXNJDDKJTPCREX-UHFFFAOYSA-N
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Description

5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, an oxadiazole ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the fluorophenyl group: The oxadiazole ring is then functionalized with a fluorophenyl group through a nucleophilic aromatic substitution reaction.

    Attachment of the piperidine moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Formation of the trifluoromethyl-substituted pyridine ring:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of alternative reagents, catalysts, and reaction conditions.

Chemical Reactions Analysis

5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and organometallic compounds.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds with other aromatic or aliphatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, or it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    4-(4-Fluorophenyl)-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and fluorophenyl group but may have different substituents on the ring.

    Piperidine-containing compounds: These compounds contain the piperidine ring but may have different functional groups attached to it.

    Trifluoromethyl-substituted pyridines: These compounds share the trifluoromethyl group and pyridine ring but may have different substituents on the ring.

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and physical properties to the compound, making it valuable for various scientific research applications.

Properties

CAS No.

909666-64-4

Molecular Formula

C20H18F4N4O

Molecular Weight

406.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C20H18F4N4O/c21-16-4-2-14(3-5-16)18-26-27-19(29-18)15-7-9-28(10-8-15)12-13-1-6-17(25-11-13)20(22,23)24/h1-6,11,15H,7-10,12H2

InChI Key

JXNJDDKJTPCREX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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